Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
Overview
Description
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound with the molecular formula C15H12N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Biochemical Analysis
Biochemical Properties
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy . The compound also binds to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and pathways, highlighting the importance of this compound in biochemical research.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process allows for the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial production may utilize more efficient catalysts and solvents to enhance the reaction rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity and affecting cellular processes. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar chemical properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: A related compound with an amine group instead of a methyl ester.
4-(1H-benzo[d]imidazol-2-yl)phenol: A compound with a hydroxyl group on the benzene ring.
Uniqueness
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific ester functional group, which can influence its reactivity and solubility. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its pharmacological properties. The molecular formula is , and it contains a methyl ester functional group that enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, which can lead to apoptosis in cancer cells. This action is facilitated by the compound's binding to active sites on these enzymes, disrupting their function.
- Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression. Specifically, it has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting programmed cell death in malignant cells .
- Cell Cycle Arrest : Research indicates that treatment with this compound can induce cell cycle arrest in cancer cells, particularly in the G1 phase, suggesting its potential utility in cancer therapeutics .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to effectively inhibit the proliferation of HepG2 liver cancer cells, leading to increased apoptosis rates .
- Mechanistic Insights : Flow cytometry analyses revealed that treated HepG2 cells exhibited increased DNA content in the G1 phase while showing a decrease in S and G2/M phases, indicating a halt in cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:
- Bacterial Inhibition : The compound has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. It displayed significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Fungal Activity : It also shows antifungal properties against pathogens such as Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study published in MDPI explored the synthesis and biological evaluation of benzimidazole derivatives, including this compound. The results indicated that this compound not only inhibited cancer cell growth but also showed promise as an antimicrobial agent against various pathogens. The research emphasized the importance of structural modifications on the biological activity of benzimidazole derivatives, suggesting avenues for further exploration in drug development .
Properties
IUPAC Name |
methyl 4-(1H-benzimidazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXVUZIONWAVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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